AMBROX DL

描述

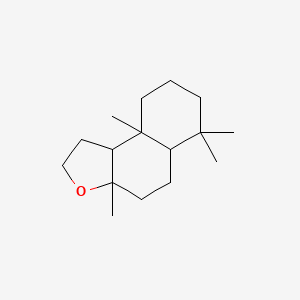

Structure

3D Structure

属性

IUPAC Name |

3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O/c1-14(2)8-5-9-15(3)12(14)6-10-16(4)13(15)7-11-17-16/h12-13H,5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZUZOLGGMJZJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2CCO3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048119 | |

| Record name | Dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid, White crystalline solid | |

| Record name | Naphtho[2,1-b]furan, dodecahydro-3a,6,6,9a-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ambronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,5,5,9-Tetramethyl-13-oxatricyclo(8.3.0.0(4.9))tridecane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1249/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

120.00 to 121.00 °C. @ 1.40 mm Hg | |

| Record name | Ambronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, soluble (in ethanol) | |

| Record name | 1,5,5,9-Tetramethyl-13-oxatricyclo(8.3.0.0(4.9))tridecane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1249/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3738-00-9, 6790-58-5 | |

| Record name | Cetalox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3738-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5,5,9-Tetramethyl-13-oxatricyclo (8.3.0.0.(4.9))tridecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003738009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtho[2,1-b]furan, dodecahydro-3a,6,6,9a-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ambronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

75 - 76 °C | |

| Record name | Ambronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Ambroxol Hydrochloride: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambroxol Hydrochloride is a semi-synthetic derivative of vasicine from the plant Adhatoda vasica.[1] Initially developed as a mucolytic agent, it has been in clinical use since 1979 to treat respiratory diseases associated with excessive or viscous mucus.[2] Its primary function is to enhance mucus clearance, facilitate expectoration, and ease productive cough.[2] Beyond its secretolytic properties, extensive research has unveiled a wider pharmacological profile for Ambroxol, including anti-inflammatory, antioxidant, and local anesthetic effects.[3] More recently, its role as a pharmacological chaperone for the enzyme glucocerebrosidase has garnered significant interest for its potential in treating lysosomal storage disorders and neurodegenerative diseases like Parkinson's disease.[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key signaling pathways of Ambroxol Hydrochloride.

Chemical Structure and Identification

Ambroxol Hydrochloride is chemically known as trans-4-[(2-Amino-3,5-dibromobenzyl)amino]cyclohexanol hydrochloride.[6]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of Ambroxol Hydrochloride is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₉Br₂ClN₂O | |

| Molecular Weight | 414.57 g/mol | [4] |

| CAS Number | 23828-92-4 | [7] |

| Appearance | White or yellowish crystalline powder | [6][7] |

| Melting Point | 233-234.5 °C (decomposes) | [7] |

| Solubility | Sparingly soluble in water; soluble in methanol; practically insoluble in methylene chloride. Slightly soluble in ethanol. | [6][8] |

| pKa | Not explicitly found in search results. | |

| pH (10g/L solution at 25°C) | 4.0 - 6.0 | [9] |

Pharmacological Properties

Mechanism of Action

Ambroxol Hydrochloride exerts its therapeutic effects through multiple mechanisms:

-

Secretolytic and Mucokinetic Effects: It stimulates the serous cells of the bronchial glands, leading to the production of a thinner, less viscous mucus.[10] Ambroxol also enhances mucociliary clearance by increasing the ciliary beat frequency.[11]

-

Surfactant Stimulation: It promotes the synthesis and release of pulmonary surfactant from type II pneumocytes.[10][11] Surfactant acts as an "anti-glue" factor, reducing the adhesion of mucus to the bronchial walls and facilitating its transport.[2]

-

Anti-inflammatory and Antioxidant Properties: Ambroxol inhibits the release of pro-inflammatory cytokines and reduces oxidative stress.[9][10] It can scavenge free radicals and activate the intracellular glutathione system.[9]

-

Local Anesthetic Effect: It acts as a potent inhibitor of neuronal sodium channels, which explains its efficacy in relieving sore throat pain.[2][12]

-

Pharmacological Chaperone: Ambroxol can act as a chaperone for the enzyme glucocerebrosidase (GCase), promoting its proper folding and transport to the lysosome. This action is being investigated for the treatment of Gaucher disease and Parkinson's disease associated with GBA1 gene mutations.[5][13]

Pharmacokinetics

The pharmacokinetic parameters of Ambroxol Hydrochloride are summarized in the following table.

| Parameter | Value | Reference |

| Absorption | Rapidly and completely absorbed after oral administration. | [14][15] |

| Bioavailability (Oral) | Approximately 79% for immediate-release formulations. Undergoes first-pass metabolism. | [14][15] |

| Time to Peak Plasma Concentration (Tmax) | 1-2.5 hours for immediate-release formulations; 6.5 hours for slow-release formulations. | [15] |

| Distribution | Rapid and pronounced distribution into body tissues, with the highest concentration in the lungs. Crosses the placenta and enters breast milk. The volume of distribution is approximately 552 L. | [15] |

| Plasma Protein Binding | Approximately 90% | [15] |

| Metabolism | Mainly metabolized in the liver via glucuronidation by CYP3A4 and cleavage to dibromanthranilic acid. | [15] |

| Excretion | Primarily via urine (approximately 83%). | [15] |

| Elimination Half-life | Approximately 10 hours. | [15] |

Signaling Pathways

Ambroxol Hydrochloride influences several key signaling pathways to exert its diverse pharmacological effects.

Mucociliary Clearance and Surfactant Production

Ambroxol's primary mechanism involves the stimulation of secretolytic and mucokinetic pathways in the respiratory tract.

Caption: Ambroxol's effect on mucociliary clearance.

Anti-inflammatory Signaling Pathway

Ambroxol modulates inflammatory responses in the airways, in part by inhibiting the LPS-induced inflammatory cascade.

Caption: Ambroxol's anti-inflammatory pathway.

Pharmacological Chaperone Activity for GCase

Ambroxol acts as a pharmacological chaperone for glucocerebrosidase (GCase), which is relevant for Gaucher disease and GBA-associated Parkinson's disease.

Caption: Ambroxol's chaperone activity for GCase.

Experimental Protocols

Synthesis of Ambroxol Hydrochloride

A common synthetic route involves the condensation of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol, followed by reduction and salt formation.[16]

Materials:

-

2-amino-3,5-dibromobenzaldehyde

-

trans-4-aminocyclohexanol

-

Methanol or Ethanol

-

Sodium borohydride

-

Hydrochloric acid

Procedure:

-

Condensation: Dissolve 2-amino-3,5-dibromobenzaldehyde (1 equivalent) and trans-4-aminocyclohexanol (1.2 equivalents) in methanol. Heat the mixture to reflux (60-65°C) and maintain for 6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 30-40°C and add sodium borohydride (1.5 equivalents) portion-wise. Maintain the temperature and stir for another 6 hours, again monitoring by TLC.

-

Salt Formation and Isolation: Cool the reaction mixture to 10-20°C and adjust the pH to 1 with hydrochloric acid. Further, cool to 5-10°C and stir for 6 hours to allow for precipitation.

-

Purification: Filter the precipitate, wash with a small amount of cold solvent, and dry to obtain the crude Ambroxol Hydrochloride. The crude product can be further purified by recrystallization.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantification of Ambroxol Hydrochloride in pharmaceutical formulations.[17][18]

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Orthophosphoric acid

-

Ambroxol Hydrochloride reference standard

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and water (pH adjusted to 3.5 with orthophosphoric acid) in a ratio of 60:40 (v/v).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 250 nm

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

Standard Solution Preparation:

-

Accurately weigh about 30 mg of Ambroxol Hydrochloride reference standard and transfer to a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with the mobile phase to obtain a stock solution.

-

Prepare a series of working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 2-12 µg/mL).

Sample Preparation (from tablets):

-

Weigh and finely powder 20 tablets.

-

Accurately weigh a quantity of the powder equivalent to 30 mg of Ambroxol Hydrochloride and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.

-

Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm membrane filter.

-

Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.

Procedure:

-

Inject the standard solutions into the HPLC system to construct a calibration curve by plotting peak area against concentration.

-

Inject the sample solution into the HPLC system.

-

Determine the concentration of Ambroxol Hydrochloride in the sample by comparing its peak area with the calibration curve.

Conclusion

Ambroxol Hydrochloride is a well-established pharmaceutical agent with a multifaceted mechanism of action. While its primary role as a mucolytic is well-documented, ongoing research into its anti-inflammatory, antioxidant, and pharmacological chaperone properties continues to expand its therapeutic potential. This guide provides a foundational understanding of its chemical and pharmacological characteristics, which is essential for researchers and professionals involved in drug development and respiratory medicine. The detailed protocols and pathway diagrams serve as a practical resource for further investigation and application of this versatile molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Ambroxol - Wikipedia [en.wikipedia.org]

- 3. Ambroxol in the 21st century: pharmacological and clinical update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ambroxol HCl | CAS 23828-92-4 | Free radical scavenger | StressMarq Biosciences Inc. [stressmarq.com]

- 5. Ambroxol, the cough expectorant with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugfuture.com [drugfuture.com]

- 7. Ambroxol Hydrochloride - LKT Labs [lktlabs.com]

- 8. ijprajournal.com [ijprajournal.com]

- 9. Ambroxol hydrochloride | 23828-92-4 [chemicalbook.com]

- 10. What is Ambroxol Hydrochloride used for? [synapse.patsnap.com]

- 11. An overview of efficacy and safety of ambroxol for the treatment of acute and chronic respiratory diseases with a special regard to children - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Ambroxol Hydrochloride? [synapse.patsnap.com]

- 13. ambroxol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. ijrpc.com [ijrpc.com]

- 15. mims.com [mims.com]

- 16. CN103012167A - Preparation method of ambroxol hydrochloride - Google Patents [patents.google.com]

- 17. longdom.org [longdom.org]

- 18. Development and validation of an high-performance liquid chromatographic, and a ultraviolet spectrophotometric method for determination of Ambroxol hydrochloride in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]

AMBROX DL (Ambroxol Hydrochloride): A Technical Guide for Drug Development Professionals

CAS Number: 3738-00-9 (Note: This CAS number refers to Ambrox DL, a fragrance ingredient. This guide focuses on the pharmacologically active Ambroxol Hydrochloride, CAS Number 23828-92-4).

Introduction

Ambroxol hydrochloride is a widely utilized mucolytic agent renowned for its efficacy in the treatment of respiratory conditions characterized by the production of viscous or excessive mucus. A metabolite of bromhexine, ambroxol has been in clinical use since 1978 for treating a variety of bronchopulmonary diseases, including acute and chronic bronchitis.[1][2][3] Its therapeutic actions extend beyond its secretolytic properties, encompassing anti-inflammatory, antioxidant, and local anesthetic effects.[2][3] This technical guide provides an in-depth overview of ambroxol hydrochloride, focusing on its physicochemical properties, mechanism of action, pharmacokinetics, synthesis, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A comprehensive summary of the physicochemical properties of Ambroxol Hydrochloride is presented in the table below.

| Property | Value | Reference |

| Chemical Name | trans-4-[[(2-Amino-3,5-dibromophenyl)methyl]amino]cyclohexanol hydrochloride | [4] |

| CAS Number | 23828-92-4 | [5] |

| Molecular Formula | C₁₃H₁₈Br₂N₂O·HCl | [6] |

| Molecular Weight | 414.56 g/mol | [6] |

| Appearance | Odorless, crystalline powder | [7] |

| Melting Point | 75-76 °C | [8] |

| Boiling Point | 273.9 °C at 760 mmHg | [8] |

| Flash Point | 104.8 °C | [8] |

| Density | 0.939 g/cm³ | [8] |

| Solubility | Does not mix well with water | [7] |

Mechanism of Action

Ambroxol hydrochloride exerts its therapeutic effects through a multi-faceted mechanism of action. Primarily, it functions as a mucokinetic and secretolytic agent.[3] It stimulates the production and release of pulmonary surfactant by type II pneumocytes, which reduces the adhesion of mucus to the bronchial walls and improves its transport.[2][3] This action facilitates mucociliary clearance, making it easier to expectorate mucus.[3]

Beyond its effects on mucus, ambroxol exhibits several other pharmacological activities:

-

Anti-inflammatory and Antioxidant Properties: Ambroxol can reduce the release of inflammatory cytokines and histamine and scavenge free radicals.[2]

-

Local Anesthetic Effect: It acts as a potent inhibitor of neuronal Na+ channels, which explains its use in relieving sore throat pain.[2]

-

Enhancement of Antibiotic Penetration: Ambroxol can increase the concentration of various antibiotics in the lungs, suggesting a synergistic effect when co-administered for respiratory infections.[1][3]

-

Autophagy Induction: Both ambroxol and its parent compound, bromhexine, have been shown to induce autophagy in various cell types.[2]

Recent research has also explored the potential of ambroxol in neurodegenerative diseases like Parkinson's, where it is thought to improve the function of the enzyme glucocerebrosidase (GCase).[9][10]

Signaling Pathways

Ambroxol has been shown to modulate specific signaling pathways to exert its anti-inflammatory and secretolytic effects. One key pathway is the extracellular signal-regulated kinase (Erk) 1/2 signaling pathway. In studies involving lipopolysaccharide (LPS)-induced airway inflammation, ambroxol was found to inhibit the expression of MUC5AC, TNF-α, and IL-1β by suppressing the Erk signaling pathway.[11][12]

Caption: Ambroxol's inhibition of the Erk signaling pathway.

Pharmacokinetics

The pharmacokinetic profile of ambroxol hydrochloride has been well-characterized.

| Parameter | Value | Route of Administration | Reference |

| Bioavailability | ~79% | Oral (immediate-release) | [13] |

| Time to Peak Plasma Concentration (Tmax) | 1-2.5 hours | Oral (immediate-release) | [13] |

| Plasma Protein Binding | ~90% | - | [13] |

| Volume of Distribution (Vd) | ~552 L | - | [13] |

| Metabolism | Primarily in the liver via glucuronidation (CYP3A4) | - | [13] |

| Elimination Half-life (t½) | ~10 hours | - | [13] |

| Excretion | Mainly via urine (~83%) | - | [13] |

A comparative study of ambroxol hydrochloride aerosol and injection showed similar bioavailability.[14]

Synthesis of Ambroxol Hydrochloride

Several synthetic routes for ambroxol hydrochloride have been developed. A common method involves the following key steps:[6]

-

Bromination: Starting from a suitable precursor like o-nitrobenzaldehyde or methyl 2-aminobenzoate.[6][15]

-

Condensation: Reaction with trans-4-aminocyclohexanol.[15]

-

Reduction: Reduction of the nitro group and/or other intermediates.[15]

-

Salification: Formation of the hydrochloride salt.[6]

The overall yield for some reported synthetic methods is around 54.6%.[6]

Caption: A generalized synthetic workflow for Ambroxol HCl.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

A robust and widely used method for the quantification of ambroxol hydrochloride in pharmaceutical formulations and biological samples is High-Performance Liquid Chromatography (HPLC).[16][17]

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.[17]

-

Column: A reversed-phase C18 column is commonly used.[16]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with an acid like phosphoric acid to improve peak shape. A typical ratio is acetonitrile and water (pH 3.5) in a 60:40 v/v ratio.[16][17]

-

Flow Rate: Optimized in the range of 0.5 to 1.5 mL/min.[16]

-

Detection: UV detection at a wavelength of 250 nm or 229 nm.[17][18]

-

Sample Preparation: For tablet formulations, a specific weight of the powdered tablets is dissolved in the mobile phase, sonicated, filtered, and then injected into the HPLC system.[18] For biological samples, an extraction step is required to isolate the drug.

-

Validation: The method must be validated for linearity, precision (repeatability and intermediate precision), accuracy, and robustness according to ICH guidelines.[16][18]

Caption: A standard workflow for HPLC analysis of Ambroxol.

Clinical Development and Safety

Ambroxol has a long history of clinical use and is generally well-tolerated.[1][19] Common side effects are mild and may include gastrointestinal symptoms like nausea and diarrhea.[19]

Current Clinical Trials

Beyond its established use in respiratory diseases, ambroxol is being investigated for other indications, most notably for Parkinson's disease.[9] Phase II and III clinical trials are underway to evaluate its potential as a disease-modifying therapy.[9][20] These trials are assessing the safety and efficacy of high-dose ambroxol in slowing the progression of the disease.[20]

Key Aspects of Ongoing Parkinson's Disease Trials:

-

Dosage: High doses, up to 1260 mg/day, are being investigated.[20]

-

Duration: Long-term studies, some lasting up to 104 weeks.[20]

-

Design: Randomized, double-blind, placebo-controlled trials.[20]

-

Primary Outcome: To assess if ambroxol can slow the progression of Parkinson's disease.[20]

Conclusion

Ambroxol hydrochloride is a well-established pharmaceutical agent with a robust profile as a mucolytic. Its multifaceted mechanism of action, including anti-inflammatory and antioxidant properties, continues to be an area of active research. The ongoing clinical trials for neurodegenerative diseases highlight the potential for repurposing this drug for new therapeutic applications. This guide provides a comprehensive technical overview to support further research and development efforts related to ambroxol hydrochloride.

References

- 1. An overview of efficacy and safety of ambroxol for the treatment of acute and chronic respiratory diseases with a special regard to children - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ambroxol - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Ambroxol Hydrochloride? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. caelo.de [caelo.de]

- 6. Synthesis for Ambroxol Hydrochloride [chinjmap.com]

- 7. hoelzel-biotech.com [hoelzel-biotech.com]

- 8. Cas 3738-00-9,this compound | lookchem [lookchem.com]

- 9. One moment, please... [parkinson.ca]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Ambroxol inhalation ameliorates LPS-induced airway inflammation and mucus secretion through the extracellular signal-regulated kinase 1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2024.sci-hub.st [2024.sci-hub.st]

- 13. mims.com [mims.com]

- 14. Pharmacokinetics and Relative Bioavailability of Ambroxol Hydrochloride Aerosol and Injection, American Journal of Clinical and Experimental Medicine, Science Publishing Group [sciencepublishinggroup.com]

- 15. CN104788326A - Synthesis method of ambroxol hydrochloride - Google Patents [patents.google.com]

- 16. longdom.org [longdom.org]

- 17. Development and validation of an high-performance liquid chromatographic, and a ultraviolet spectrophotometric method for determination of Ambroxol hydrochloride in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. RP-HPLC and Spectrophotometric Estimation of Ambroxol Hydrochloride and Cetirizine Hydrochloride in Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What is Ambroxol Hydrochloride used for? [synapse.patsnap.com]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

AMBROX DL: A Comprehensive Technical Guide to a Synthetic Ambergris Substitute

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMBROX DL, chemically known as dodecahydro-3a,6,6,9a-tetramethylnaphthalene[2,1-b]furan, is a key synthetic aroma chemical widely utilized in the fragrance industry as a substitute for the rare and costly natural ambergris.[1] Its characteristic warm, woody, and amber-like scent profile provides richness, elegance, and longevity to a variety of perfumery applications. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, detailed synthetic protocols derived from the natural precursor sclareol, an examination of the olfactory signaling pathway it activates, and standardized experimental workflows for its evaluation against natural ambergris.

Physicochemical Properties of this compound

This compound is a crystalline solid at room temperature with a molecular formula of C₁₆H₂₈O and a molecular weight of 236.39 g/mol .[2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₈O | [2] |

| Molecular Weight | 236.39 g/mol | [2] |

| CAS Number | 3738-00-9 | [3] |

| Appearance | White to pale yellow solid | [4] |

| Odor Profile | Woody, amber, musky | [4] |

| Melting Point | 75-76 °C | [4] |

| Boiling Point | Not specified | |

| Flash Point | >100 °C | [3] |

| Solubility | Soluble in ethanol and fragrance oils; insoluble in water. | [4] |

Synthesis of this compound from Sclareol

The primary industrial synthesis of this compound starts from (-)-sclareol, a diterpene extracted from the clary sage plant (Salvia sclarea).[5] The synthesis is a three-step process involving oxidation, reduction, and cyclization.

Overall Synthesis Scheme

Caption: Overall reaction scheme for the synthesis of this compound from (-)-sclareol.

Experimental Protocols

This step involves the oxidative degradation of the side chain of sclareol.

-

Reagents and Materials:

-

(-)-Sclareol

-

Potassium permanganate (KMnO₄)

-

Sodium periodate (NaIO₄)

-

Sodium carbonate (Na₂CO₃)

-

t-Butanol

-

Water

-

Dichloromethane

-

Sodium sulfite

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Heptane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

A solution of potassium permanganate (a catalytic amount) in water is added to a stirred solution of (-)-sclareol in t-butanol at room temperature.

-

Sodium periodate is added portion-wise to the mixture, maintaining the temperature below 30°C.

-

The reaction is stirred for several hours until completion, monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the addition of sodium sulfite.

-

The pH of the mixture is adjusted to 2 with hydrochloric acid.

-

The product is extracted with a mixture of ethyl acetate and heptane.

-

The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude sclareolide.

-

Purification is achieved by crystallization.

-

The lactone group of sclareolide is reduced to a diol.

-

Reagents and Materials:

-

Sclareolide

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

A solution of sclareolide in an anhydrous ethereal solvent is added dropwise to a stirred suspension of lithium aluminum hydride in the same solvent under an inert atmosphere.

-

The reaction mixture is stirred at room temperature for several hours.

-

The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

The resulting aluminum salts are filtered off and washed with the ethereal solvent.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude ambradiol.

-

The final step is an acid-catalyzed dehydration and cyclization of the diol.

-

Reagents and Materials:

-

Ambradiol

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

-

Procedure:

-

Ambradiol is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added.

-

The mixture is heated to reflux, and the progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

The organic layer is washed with water, dried, and the solvent is evaporated.

-

The crude product is purified by column chromatography or distillation to yield this compound.

-

Spectroscopic Data

Olfactory Signaling Pathway

The perception of ambergris-like odors, including that of this compound, is initiated by the binding of the odorant molecule to specific olfactory receptors in the nasal epithelium. Recent research has identified the olfactory receptor OR7A17 as being specifically tuned to (-)-Ambroxide, a key component of the ambergris scent. The binding of the odorant to this G-protein coupled receptor (GPCR) triggers a signaling cascade.

Caption: Simplified signaling pathway for the perception of this compound.

Experimental Workflows for Evaluation

The evaluation of this compound as a synthetic substitute for natural ambergris involves both instrumental and sensory analysis.

Gas Chromatography-Olfactometry (GC-O) Workflow

GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. This technique is invaluable for comparing the odor profiles of complex mixtures like natural ambergris tincture and a solution of this compound.

Caption: Experimental workflow for the comparative analysis of this compound and natural ambergris using GC-O.

Sensory Panel Evaluation Protocol

A trained sensory panel is essential for the subjective evaluation of fragrance ingredients.

-

Objective: To compare the olfactory characteristics of this compound with natural ambergris tincture.

-

Panelists: A panel of at least 10-15 trained sensory assessors.

-

Samples:

-

Solution of this compound in a neutral solvent (e.g., ethanol) at a standardized concentration.

-

Tincture of natural ambergris in the same solvent at a comparable odor intensity.

-

A blind control (solvent only).

-

-

Procedure:

-

Samples are presented to the panelists on smelling strips in a randomized and blind manner.

-

Panelists evaluate the samples in a controlled environment with neutral airflow and temperature.

-

A washout period with a neutral odor (e.g., smelling coffee beans) is enforced between samples to prevent olfactory fatigue.

-

Panelists rate various olfactory attributes (e.g., intensity, woody character, musky notes, sweetness, longevity) on a standardized scale (e.g., a 10-point scale).

-

Data is collected and statistically analyzed to determine significant differences between the samples.

-

Conclusion

This compound serves as a critical and sustainable alternative to natural ambergris in the fragrance industry. Its well-defined chemical structure and reproducible synthesis from sclareol offer a consistent and high-quality product for perfumers. The understanding of its interaction with specific olfactory receptors opens avenues for the design of novel ambergris odorants. Standardized analytical and sensory evaluation protocols are paramount in ensuring the quality and desired olfactory profile of this compound as a premier synthetic ambergris substitute.

References

- 1. Analysis of ambergris tincture | Semantic Scholar [semanticscholar.org]

- 2. Naphtho[2,1-b]furan, dodecahydro-3a,6,6,9a-tetramethyl- [webbook.nist.gov]

- 3. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]

- 4. researchgate.net [researchgate.net]

- 5. sctunisie.org [sctunisie.org]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathways of key ambergris odorants, focusing on ambrein and its derivatives. It details the enzymatic reactions, genetic engineering strategies for microbial production, quantitative data on yields, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers in the fields of synthetic biology, metabolic engineering, and natural product chemistry.

Introduction to Ambergris Odorants

Ambergris is a rare and valuable natural substance formed in the digestive system of sperm whales (Physeter macrocephalus)[1][2]. Its characteristic fragrance, highly prized in the perfume industry, develops over time through the oxidative degradation of its primary constituent, the odorless triterpenoid alcohol, ambrein[1][3][4][5]. The main odorant derived from ambrein is (-)-ambroxide, which possesses a unique amber, woody, and sweet scent[1][6]. Due to the protected status of sperm whales and the scarcity of ambergris, significant research has focused on developing sustainable and cost-effective methods for producing these valuable compounds through chemical synthesis and, more recently, biotechnology[1][3][6][7].

Biosynthesis of Ambrein

Ambrein (C₃₀H₅₂O) is a tricyclic triterpene alcohol that serves as the biological precursor to the aromatic components of ambergris[1][8]. Its biosynthesis originates from the universal triterpenoid precursor, squalene[8][9].

The Ambrein Biosynthetic Pathway

The biosynthesis of (+)-ambrein from squalene is a two-step enzymatic cascade that has been successfully reconstructed in microbial hosts[4][8][10].

-

Step 1: Monocyclization of Squalene. The first step involves the cyclization of linear squalene into the monocyclic intermediate, 3-deoxyachilleol A. This reaction is catalyzed by a squalene-hopene cyclase (SHC)[4][8]. A mutated version of the SHC from Alicyclobacillus acidocaldarius (AaSHC), specifically the D377C mutant, has been shown to effectively produce 3-deoxyachilleol A instead of the native pentacyclic hopene[4][10].

-

Step 2: Further Cyclization to Ambrein. The second step involves the further cyclization of 3-deoxyachilleol A to form the tricyclic structure of (+)-ambrein. This reaction is catalyzed by a tetraprenyl-β-curcumene cyclase (BmeTC) from Bacillus megaterium[4][8].

The de novo biosynthesis of ambrein has been achieved in engineered Escherichia coli, Saccharomyces cerevisiae, and Pichia pastoris by expressing the genes encoding these two key enzymes and ensuring a sufficient supply of the precursor squalene[1][4][10].

Visualization of the Ambrein Biosynthesis Pathway

Caption: Enzymatic conversion of squalene to (+)-ambrein.

Biosynthesis of Sclareol: A Precursor to Ambroxide

Sclareol is a labdane-type diterpene naturally produced by plants such as clary sage (Salvia sclarea)[11][12][13]. It is a key starting material for the semi-synthesis of (-)-ambroxide, the main odorant of ambergris[6][13][14].

The Sclareol Biosynthetic Pathway

The biosynthesis of sclareol from the C20 precursor geranylgeranyl diphosphate (GGPP) is a two-step process catalyzed by two distinct diterpene synthases (diTPSs)[9][11].

-

Step 1: Cyclization of GGPP. A class II diTPS, labda-13-en-8-ol diphosphate synthase (SsLPPS), catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, labda-13-en-8-ol diphosphate (LPP)[11].

-

Step 2: Conversion to Sclareol. A class I diTPS, sclareol synthase (SsSS), catalyzes the ionization of the diphosphate ester of LPP, followed by hydrolysis to yield sclareol[11].

This pathway has been successfully reconstructed in engineered E. coli and S. cerevisiae, enabling the microbial production of sclareol[15].

Visualization of the Sclareol Biosynthesis Pathway

Caption: Two-step enzymatic synthesis of sclareol from GGPP.

Biosynthesis of Ambroxide

Direct de novo biosynthesis of ambroxide has not yet been fully achieved. However, a partial biosynthetic route has been developed using a modular co-culture system[1][3][4].

Modular Co-culture System for Ambroxide Production

This system divides the biosynthetic pathway into two modules:

-

Upstream Module: Engineered Saccharomyces cerevisiae is used to produce sclareol from a simple carbon source like glucose[16].

-

Downstream Module: A natural fungus, Hyphozyma roseonigra, is co-cultured with the engineered yeast. This fungus is capable of converting sclareol into (-)-ambradiol[16].

The resulting (-)-ambradiol can then be chemically converted to (-)-ambroxide through cyclodehydration, for example, using a zeolite catalyst[1][3][4].

Visualization of the Ambroxide Production Workflow

Caption: Workflow for the production of (-)-ambroxide.

Quantitative Data

The following tables summarize the reported production yields of key compounds in the biosynthesis of ambergris odorants.

Table 1: Microbial Production of Ambrein and its Precursors

| Compound | Host Organism | Production Titer | Reference |

| (+)-Ambrein | Escherichia coli | 2.6 mg/L | [4][8][10] |

| (+)-Ambrein | Engineered Microorganisms | Up to 105 mg/L | [4][10] |

| Squalene | Engineered Microorganisms | Up to 21.1 g/L | [4] |

Table 2: Microbial Production of Sclareol and Ambroxide Precursors

| Compound | Host Organism / System | Production Titer | Reference |

| Sclareol | Saccharomyces cerevisiae | 11.4 g/L | [1] |

| Sclareol | Saccharomyces cerevisiae | 357.3 mg/L (shake flask) | [16] |

| Sclareolide | S. cerevisiae & C. albidus co-culture | 626.3 mg/L | [13] |

| (-)-Ambradiol | S. cerevisiae & H. roseonigra co-culture | 644.2 mg/L | [16] |

Table 3: Enzyme Inhibition Kinetics of Squalene-Hopene Cyclase (SHC) from Alicyclobacillus acidocaldarius

| Inhibitor (Thia-substituted OS analogue) | Inhibition Type | Kᵢ (nM) | kᵢₙₐ꜀ₜ (min⁻¹) | IC₅₀ (nM) | Reference |

| S-6 Analogue | Time-independent | 127 | - | 60-570 | [3][17] |

| S-10 Analogue | Time-independent | 971 | - | 60-570 | [3][17] |

| S-14 Analogue | Time-dependent | 109 | 0.058 | 60-570 | [3][17] |

| S-18 Analogue | Time-dependent, irreversible | 31 | 0.071 | 60-570 | [3][17] |

| S-19 Analogue | Time-dependent | 83 | 0.054 | 60-570 | [3][17] |

Experimental Protocols

This section provides an overview of key experimental methodologies for the production and analysis of ambergris-related odorants.

Cloning and Expression of Terpene Synthases in Yeast

This protocol outlines a general workflow for expressing terpene synthase genes in Saccharomyces cerevisiae.

-

Gene Synthesis and Codon Optimization: Synthesize the terpene synthase genes (e.g., SsLPPS, SsSS, AaSHC, BmeTC) with codon optimization for yeast expression.

-

Vector Construction: Clone the synthesized genes into a suitable yeast expression vector, such as a pYES2 plasmid, under the control of an inducible promoter (e.g., GAL1). USER cloning is an efficient method for this purpose[18].

-

Yeast Transformation: Transform the expression plasmids into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate method.

-

Culture and Induction: Grow the transformed yeast cells in a selective medium (e.g., CSM lacking uracil) to maintain the plasmid. Induce protein expression by transferring the cells to a medium containing galactose.

-

Confirmation of Expression: Verify protein expression through methods such as SDS-PAGE and Western blotting.

Microbial Fermentation for Terpenoid Production

This protocol describes a general procedure for the fermentative production of terpenoids in engineered yeast.

-

Inoculum Preparation: Grow a pre-culture of the engineered yeast strain in a suitable medium overnight.

-

Fermentation: Inoculate a larger volume of fermentation medium with the pre-culture. The medium composition should be optimized for terpenoid production and may include specific nutrients and cofactors.

-

Induction: If using an inducible promoter, add the inducing agent (e.g., galactose) at the appropriate time during cell growth.

-

Cultivation Conditions: Maintain optimal fermentation conditions, including temperature, pH, and aeration.

-

Product Extraction: After a set fermentation period, harvest the cells and/or the culture medium for product extraction. An organic solvent overlay (e.g., dodecane) can be used during fermentation to capture volatile or hydrophobic products.

Extraction and Purification

Sclareol from Salvia sclarea

-

Extraction: Extract dried and crushed clary sage plant material with a solvent such as petroleum ether or an ethanol/water mixture[19][20]. Supercritical fluid extraction with CO₂ is a more modern and selective method[11][21].

-

Purification: The crude extract can be further purified by molecular distillation or crystallization from a solvent like hexane to obtain pure sclareol[19][20].

Ambrein and Ambroxide from Microbial Cultures

-

Extraction: Extract the culture broth and/or cell pellet with an organic solvent such as ethyl acetate or hexane.

-

Purification: Purify the crude extract using column chromatography on silica gel. For ambroxide, purification can also be achieved by distillation or crystallization[22].

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary method for the identification and quantification of volatile and semi-volatile terpenoids.

-

Sample Preparation: Dilute the extracted samples in a suitable solvent (e.g., ethyl acetate or hexane) and add an internal standard (e.g., n-tridecane) for quantification[2][23].

-

GC Separation: Use a capillary column suitable for terpene analysis (e.g., HP-5MS). The oven temperature program should be optimized to separate the compounds of interest. A typical program might start at a lower temperature and ramp up to a higher temperature to elute all compounds[2][14].

-

MS Detection: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification[2].

-

Quantification: Generate a calibration curve using authentic standards to quantify the target compounds in the samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation and identification of purified compounds.

-

Sample Preparation: Dissolve the purified compound (e.g., ambrein) in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Additional experiments such as COSY, HSQC, and HMBC can be performed to aid in structure determination.

-

Analysis: Compare the obtained chemical shifts and coupling constants with literature values for known compounds to confirm their identity[12].

Conclusion and Future Outlook

The biosynthesis of ambergris odorants has seen significant advancements, with the successful reconstruction of the ambrein and sclareol biosynthetic pathways in microbial hosts. These developments offer a promising and sustainable alternative to traditional methods of obtaining these valuable fragrance compounds. Future research will likely focus on optimizing microbial strains and fermentation processes to achieve industrially viable production titers. This includes strategies such as enhancing precursor supply, enzyme engineering for improved catalytic efficiency, and the development of robust co-culture systems. The elucidation of the complete biosynthetic pathway to ambroxide remains a key area for future investigation, which could lead to the de novo microbial production of this highly sought-after fragrance ingredient.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Heterologous biosynthesis of triterpenoid ambrein in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Efforts toward Ambergris Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. thecbggurus.com [thecbggurus.com]

- 15. researchgate.net [researchgate.net]

- 16. Microbial transformation of sclareolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition kinetics and affinity labeling of bacterial squalene:hopene cyclase by thia-substituted analogues of 2, 3-oxidosqualene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. FR2499554A1 - PROCESS FOR THE PREPARATION OF SCLAREOL - Google Patents [patents.google.com]

- 20. CN102503775A - Production process of sclareol - Google Patents [patents.google.com]

- 21. Supercritical Fluid Extraction of Essential Oil and Sclareol from a Clary Sage Concrete - PMC [pmc.ncbi.nlm.nih.gov]

- 22. WO2016170106A1 - Process for isolating and purifying ambrox - Google Patents [patents.google.com]

- 23. researchgate.net [researchgate.net]

The Genesis of a Synthetic Icon: A Technical Guide to the Discovery and History of AMBROX DL in Fragrance Chemistry

A comprehensive overview for researchers, scientists, and drug development professionals on the origins and synthesis of a cornerstone of modern perfumery.

From the depths of the ocean to the forefront of synthetic chemistry, the story of Ambrox® and its relatives is a testament to the relentless pursuit of olfactory excellence and scientific innovation. This technical guide delves into the discovery and history of AMBROX DL, a key synthetic ambergris fragrance ingredient, providing an in-depth look at its development, from the natural origins of its inspiration to the sophisticated chemical and biotechnological processes used in its modern production.

A Noble Lineage: From Ambergris to Ambrox®

For centuries, perfumers coveted ambergris, a rare and precious waxy substance produced in the digestive system of sperm whales, for its unique, complex aroma and its remarkable fixative properties. The main component responsible for the characteristic scent of aged ambergris is (-)-Ambrox. However, the ethical concerns surrounding the use of a product from an endangered species, coupled with its scarcity and inconsistent quality, drove the fragrance industry to seek a sustainable and reliable alternative.

This quest led to the laboratories of Firmenich, a Swiss fragrance and flavor company, where pioneering research in the mid-20th century unraveled the chemical mysteries of ambergris. In the 1950s, scientists at Firmenich successfully achieved the first chemical synthesis of Ambrox, marking a revolutionary moment in fragrance chemistry.[1] This breakthrough laid the foundation for a new era of synthetic amber notes, providing perfumers with a consistent and ethically sourced material that captured the essence of natural ambergris.

The Birth of this compound: A Fully Synthetic Approach

While the initial synthesis of Ambrox relied on a semi-synthetic route from a natural precursor, the journey of innovation did not stop there. In 1988, Firmenich introduced AMBROX® DL, the result of a new, fully chemical synthesis route.[2] This development was a significant milestone, as it offered an alternative that was not dependent on the availability of the natural starting material, clary sage, which could be subject to shortages.[2] this compound is a racemic mixture, containing both the levorotatory (-)-Ambrox isomer and its dextrorotatory (+) counterpart.[1]

The Cornerstone of Production: The Semi-Synthetic Route from Sclareol

The most established and commercially significant method for producing (-)-Ambrox remains the semi-synthetic pathway starting from sclareol, a diterpene extracted from the clary sage plant (Salvia sclarea).[3] This multi-step process is a cornerstone of industrial fragrance chemistry and can be broadly divided into three key stages:

-

Oxidative Degradation of Sclareol to Sclareolide: The side chain of the sclareol molecule is oxidatively cleaved to form the lactone, sclareolide.

-

Reduction of Sclareolide to Ambradiol: The lactone group of sclareolide is then reduced to yield the corresponding diol, ambradiol.

-

Cyclodehydration of Ambradiol to Ambrox: The final step involves an acid-catalyzed intramolecular cyclization of ambradiol to form the desired cyclic ether, Ambrox.

This synthetic sequence has been extensively optimized over the years to improve yield, purity, and sustainability.

Quantitative Data on Synthesis

The efficiency of Ambrox synthesis can vary significantly depending on the chosen method and specific reaction conditions. The following tables summarize some of the reported quantitative data for different synthetic approaches.

| Synthesis Stage | Method/Reagents | Yield/Conversion Rate | Reference |

| Sclareol to Sclareolide | Biotransformation with Filobasidium magnum | 88.79% conversion rate | [3][4] |

| Sclareol to Sclareolide | Indirect oxidative degradation | ~80% overall yield | [5] |

| Sclareol to Sclareolide | Two-stage oxidation with KMnO4 | 65-70% yield | [6] |

| Sclareolide to Ambradiol | Hydrogenation with a manganese pincer complex | 99.3% isolated yield | [7] |

| Ambradiol to Ambrox | Acid-catalyzed cyclization with FeCl3 | 79% yield | [4] |

| Overall Synthesis | Method | Overall Yield | Reference |

| Sclareol to Ambrox | Modified commercial synthesis | ~75% | [5] |

| Sclareol to Ambrox | One-pot synthesis with H2O2 and phosphomolybdate catalyst | 20% | [1][8] |

| (R)-carvone to (-)-Ambrox | Multi-step synthesis | 26.2% | [2][4] |

Experimental Protocols

This section provides an overview of the methodologies for the key transformations in the semi-synthetic route from sclareol to Ambrox.

Oxidative Degradation of Sclareol to Sclareolide

A variety of oxidizing agents and systems have been employed for this critical step, each with its own advantages and disadvantages in terms of yield, cost, and environmental impact.

Method 1: Ozonolysis

-

Reaction Setup: Dissolve sclareol in a suitable solvent such as acetic acid.

-

Ozonolysis: Pass a stream of ozone (O₃) through the solution. The reaction temperature is typically maintained at or below 30°C.

-

Workup: After the reaction is complete, the mixture is purged with nitrogen. The product, sclareolide, is then extracted using an organic solvent. Further purification can be achieved by crystallization.[3]

Method 2: Oxidation with Potassium Permanganate (KMnO₄)

-

Reaction Conditions: This method often involves a two-stage oxidation process. The first stage is carried out under alkaline conditions, followed by a second oxidation step under acidic conditions.[6]

-

Workup: The workup for this method can be challenging due to the formation of large amounts of manganese dioxide (MnO₂) sludge.

Reduction of Sclareolide to Ambradiol

The reduction of the lactone sclareolide to the diol ambradiol is a crucial step, traditionally carried out with powerful reducing agents.

Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

-

Reaction Setup: A solution of sclareolide in a dry ethereal solvent, such as tetrahydrofuran (THF), is added dropwise to a stirred suspension of LiAlH₄ in the same solvent.

-

Workup: The reaction is quenched by the careful addition of water and/or an aqueous base. The resulting aluminum salts are filtered off, and the ambradiol is recovered from the organic filtrate.[3]

Method 2: Catalytic Hydrogenation

-

Catalyst: More recent and sustainable methods utilize catalytic hydrogenation. For example, a manganese pincer complex has been shown to be effective.[7]

-

Reaction Conditions: The reaction is typically carried out under a hydrogen atmosphere (e.g., 50 bar) at elevated temperatures (e.g., 90°C) in a solvent like ethanol with a base.[7]

Cyclodehydration of Ambradiol to Ambrox

The final step in the synthesis is the acid-catalyzed intramolecular cyclization of ambradiol to form the cyclic ether, Ambrox.

-

Reaction Setup: Ambradiol is dissolved in an organic solvent, such as toluene.

-

Catalysis: A catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid, is added to the solution.[3]

-

Reaction: The reaction mixture is heated to reflux, and the progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. The organic layer is then washed, dried, and the solvent is removed. The crude Ambrox can be purified by column chromatography or recrystallization.[3]

Alternative Synthetic Pathways

While the sclareol-based route is dominant, other synthetic strategies have been developed, offering access to racemic mixtures like this compound or exploring different starting materials.

Synthesis from β-Ionone

A fully synthetic route to racemic Ambrox has been developed starting from β-ionone. This multi-step synthesis involves several key transformations, including partial hydrogenation, reaction with vinyl magnesium chloride, and a carbon monoxide insertion reaction in the presence of a palladium catalyst, ultimately leading to a precursor that can be cyclized to form the Ambrox skeleton.[9]

Biotechnological Approaches

In recent years, biotechnological methods have emerged as a promising and sustainable alternative for the production of Ambrox and its precursors. These methods leverage the power of microorganisms and enzymes to carry out specific chemical transformations.

-

Biotransformation of Sclareol: Microorganisms such as Hyphozyma roseoniger, Bensingtonia ciliata, and Cryptococcus albidus have been shown to convert sclareol to sclareolide and ambradiol.[10]

-

Enzymatic Cyclization: Engineered enzymes, such as squalene hopene cyclase (SHC), can catalyze the cyclization of precursors like homofarnesol to produce (-)-Ambrox with high productivity.[11][12]

Analytical Techniques for Quality Control

Ensuring the purity and identity of this compound is critical for its use in fine fragrances. Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique for this purpose.

GC-MS Analysis

A standard operating procedure for the GC-MS analysis of this compound would typically involve the following steps:

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable organic solvent.

-

GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column suitable for separating fragrance compounds. The oven temperature is programmed to ramp up, allowing for the separation of different components based on their boiling points and interactions with the stationary phase.

-

MS Detection and Identification: As the separated components elute from the GC column, they enter a mass spectrometer. The molecules are ionized, and the resulting fragments are detected. The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be compared to a library of known compounds for identification.

While a detailed, universally standardized protocol for this compound is not publicly available, general methods for fragrance analysis provide a strong starting point. Typical GC columns used are non-polar or mid-polar, such as those with a 5% phenyl-methylpolysiloxane stationary phase.

Chiral HPLC

To differentiate between the enantiomers of Ambrox, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (+) and (-) enantiomers, allowing for their separation. The development of a chiral HPLC method involves screening different types of CSPs and optimizing the mobile phase composition to achieve baseline separation of the enantiomers.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the history and synthesis of this compound.

Caption: Historical development timeline of Ambrox and this compound.

References

- 1. One-pot synthesis of (−)-Ambrox - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Concise Synthesis of (-)-Ambrox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. US20120135477A1 - Biocatalytic Production of Ambroxan - Google Patents [patents.google.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Manganese-Catalyzed Hydrogenation of Sclareolide - ChemistryViews [chemistryviews.org]

- 8. researchgate.net [researchgate.net]

- 9. EP0550889B1 - Process for producing L-Ambrox - Google Patents [patents.google.com]

- 10. EP2731937B1 - Process for the cyclodehydration of diols and use thereof for the manufacturing of ambrafuran and other cycloether derivatives - Google Patents [patents.google.com]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

AMBROX DL: A Comprehensive Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMBROX® DL, also known by synonyms such as Cetalox® and the broader chemical name dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan, is a synthetic bicyclic ether with a prominent role in the fragrance industry. It is highly valued for its characteristic ambergris-like, woody, and musky aroma, which imparts warmth, richness, and longevity to a wide range of scented products.[1][2] As a synthetic alternative to the naturally occurring and rare ambergris, AMBROX® DL offers a consistent and ethically sourced material for perfumery.[1] This technical guide provides an in-depth overview of the physical and chemical properties of AMBROX® DL, detailed experimental protocols for their determination, and a visualization of its synthesis and structure-odor relationship.

Physical and Chemical Properties

The physicochemical properties of AMBROX® DL are crucial for its application in fragrance formulations, determining its stability, solubility, and olfactory performance. A summary of these properties is presented in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan | [3][4] |

| CAS Number | 3738-00-9 | [1][3] |

| Molecular Formula | C₁₆H₂₈O | [5] |

| Molecular Weight | 236.39 g/mol | [3][6] |

| Appearance | White to pale yellow solid/crystals | [5][7] |

| Odor Profile | Amber, woody, musky, with sweet and dry undertones | [5][8][9] |

Physicochemical Data

| Property | Value | Reference(s) |

| Melting Point | 75-76 °C | [1] |

| Boiling Point | 273.9 ± 8.0 °C (Predicted) | |

| Flash Point | >100 °C | [3][6] |

| Density | 0.939 ± 0.06 g/cm³ (Predicted) | |

| Vapor Pressure | 0.29 Pa at 20°C | [6] |

| Solubility | Insoluble in water; soluble in oils and alcohol. | [10][11] |

| LogP (n-octanol/water) | 5.95 (Measured) | [6] |

Experimental Protocols

Standardized methodologies are essential for the accurate and reproducible determination of the physicochemical properties of chemical substances. The following protocols are based on the OECD Guidelines for the Testing of Chemicals, which are internationally recognized standards.

Determination of Melting Point (Adapted from OECD Guideline 102)

The melting point of AMBROX® DL can be determined using several methods, including the capillary method, hot-stage microscopy, or Differential Scanning Calorimetry (DSC). The capillary method is described here.

Principle: A small amount of the finely powdered substance is packed into a capillary tube and heated in a controlled manner. The temperature range over which the substance melts is observed.

Apparatus:

-

Melting point apparatus with a heating block and a means of controlled heating.

-

Thermometer calibrated to a known standard.

-

Glass capillary tubes, sealed at one end.

Procedure:

-

Ensure the AMBROX® DL sample is dry and in a fine powder form.

-

Pack the capillary tube with the sample to a height of 2-4 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rapid rate until the temperature is about 10°C below the expected melting point.

-

Then, reduce the heating rate to approximately 1-2°C per minute.

-

Record the temperature at which the first signs of melting are observed (the substance begins to liquefy) and the temperature at which the substance is completely molten. This range is the melting point.

Determination of Solubility in Oils (General Method)

Given that AMBROX® DL is soluble in oils, a quantitative determination in a specific oil (e.g., mineral oil, isopropyl myristate) can be performed.

Principle: A known amount of the solute (AMBROX® DL) is added to a known amount of the solvent (oil) at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is determined.

Apparatus:

-

Thermostatically controlled shaker bath or magnetic stirrer with a hot plate.

-

Analytical balance.

-

Vials with screw caps.

-

Centrifuge.

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detection - GC-FID).

Procedure:

-

Prepare a series of vials with a known volume or weight of the chosen oil.

-

Add increasing, known amounts of AMBROX® DL to each vial.

-

Seal the vials and place them in the shaker bath at a constant temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary test can determine the time required.

-

After equilibration, allow the vials to stand for a period to let any undissolved solid settle. If necessary, centrifuge the vials to separate the solid and liquid phases.

-

Carefully extract a sample of the supernatant (the oil solution).

-

Dilute the sample with a suitable solvent and analyze the concentration of AMBROX® DL using a calibrated GC-FID method.

-

The solubility is the concentration of AMBROX® DL in the saturated solution.

Determination of n-Octanol/Water Partition Coefficient (LogP) (Adapted from OECD Guideline 107/117)

The partition coefficient is a measure of the lipophilicity of a substance. For a highly lipophilic compound like AMBROX® DL, the HPLC method (OECD 117) is often preferred.

Principle (HPLC Method): The retention time of the test substance on a reversed-phase HPLC column is measured and compared to the retention times of a series of standard substances with known LogP values. A calibration curve of log(retention time) versus LogP is used to determine the LogP of the test substance.

Apparatus:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Reversed-phase column (e.g., C18).

-

Data acquisition and processing system.

Procedure:

-

Prepare a mobile phase of methanol/water or acetonitrile/water at a specific ratio.

-

Prepare standard solutions of reference compounds with a range of known LogP values that bracket the expected LogP of AMBROX® DL.

-

Prepare a solution of AMBROX® DL in the mobile phase.

-

Inject the standard solutions and the sample solution into the HPLC system.

-

Record the retention times for all substances.

-

Calculate the capacity factor (k) for each substance.

-

Plot a graph of log(k) versus the known LogP values of the standard compounds.

-

From the calibration curve and the log(k) of AMBROX® DL, determine its LogP value.

Stability Testing (Adapted from OECD Guideline 113)

Stability testing evaluates the chemical's integrity under various conditions over time. An accelerated storage test is a common approach.

Principle: The substance is stored at an elevated temperature for a defined period to simulate long-term storage at ambient temperature. The substance is analyzed before and after storage to assess any degradation.

Apparatus:

-

Temperature-controlled oven.

-

Glass containers with airtight seals.

-

Analytical instrument for purity assessment (e.g., GC-FID).

Procedure:

-

Determine the initial purity of the AMBROX® DL sample using a validated analytical method (e.g., GC-FID).

-

Place a known quantity of the sample in a sealed glass container.

-

Store the container in an oven at a constant elevated temperature (e.g., 54-55°C) for a specified duration (e.g., 14 days).[12]

-

After the storage period, allow the sample to cool to room temperature.

-

Re-analyze the sample using the same analytical method to determine its purity.

-

The stability is assessed by comparing the initial and final purity. A decrease of more than 5% may indicate instability under the test conditions.[4]

Synthesis Workflow and Structure-Odor Relationship

Synthesis of AMBROX® DL

The commercial synthesis of AMBROX® DL is a multi-step process that often starts from sclareol, a diterpene extracted from clary sage. The general workflow involves three main stages: oxidative degradation, reduction, and cyclodehydration.

References

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 2. researchgate.net [researchgate.net]

- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 4. oecd.org [oecd.org]

- 5. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 6. academic.oup.com [academic.oup.com]

- 7. laboratuar.com [laboratuar.com]

- 8. filab.fr [filab.fr]

- 9. oecd.org [oecd.org]

- 10. hub.unido.org [hub.unido.org]

- 11. byjus.com [byjus.com]

- 12. Selection test for air stability and thermal stability according to OECD test no. 113 - Analytice [analytice.com]

The Chemical Lineage: A Technical Guide to AMBROX DL® and its Natural Precursor, Ambrein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the relationship between the commercially significant fragrance ingredient AMBROX DL® and its natural precursor, ambrein, the principal constituent of ambergris. We will delve into the biosynthesis of ambrein, its oxidative transformation into fragrant compounds, the industrial synthesis of this compound®, and the analytical methodologies used to characterize these molecules.

Introduction: From Whale Byproduct to High-Value Aroma Chemical

Ambergris, a rare and valuable substance produced in the digestive system of sperm whales (Physeter macrocephalus), has been prized for centuries in perfumery for its unique and long-lasting aroma.[1][2] The primary component of ambergris, responsible for its characteristic properties, is the triterpenoid alcohol, ambrein.[1][3][4] While ambrein itself is largely odorless, its oxidative degradation products are responsible for the sought-after ambergris scent.[1][5][6] One of the most important of these degradation products is ambroxide, a powerful and persistent amber fragrance.[5][7] this compound® is a commercially produced synthetic version of ambroxide, valued for its consistent quality and availability, circumventing the ethical and supply issues associated with natural ambergris.[7][8][9]

Ambrein: The Natural Precursor

Ambrein (C30H52O) is a tricyclic triterpene alcohol that can constitute 25-45% of ambergris.[1][3] Its structure has been elucidated and its biosynthesis is a subject of ongoing research.

Chemical Structure and Properties

The chemical structure of ambrein is (1R,2R,4aS,8aS)-1-[(3E)-6-[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]-4-methylhex-3-en-1-yl]-2,5,5,8a-tetramethyldecahydronaphthalen-2-ol.[10] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C30H52O | [11][12] |

| Molar Mass | 428.73 g/mol | [4] |

| Appearance | White or light grey waxy solid | [11] |

| Melting Point | 82-83 °C | [11][12] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | [11] |

Biosynthesis of Ambrein

The biosynthesis of ambrein is believed to occur in the digestive tract of the sperm whale from the precursor squalene.[10][13][14] While the precise in vivo enzymatic processes are not fully understood, it is hypothesized that bacterial flora in the whale's gut play a role in the cyclization of squalene to form ambrein.[13][15] Isotopic data suggests that the biosynthetic pathway of ambrein is distinct from that of co-occurring sterols in ambergris.[13][14][16] In vitro studies have demonstrated the enzymatic cyclization of squalene to ambrein via a monocyclic intermediate.[13][14][15][16]

A proposed biosynthetic pathway for ambrein is illustrated below.

From Ambrein to Ambroxide: Natural Degradation